molecular formula C10H6F2O5 B13574216 4,7-Difluoro-1-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid

4,7-Difluoro-1-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid

Cat. No.: B13574216
M. Wt: 244.15 g/mol
InChI Key: PRAMIGSVXIXSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Difluoro-1-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a carboxylic acid group attached to a benzofuran ring. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Difluoro-1-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the benzofuran ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: The methoxy group can be introduced using methylating agents like dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-1-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

4,7-Difluoro-1-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Difluoro-1-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxy group contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: A compound with similar fluorine and carboxylic acid groups but different core structure.

    1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Another fluorinated compound with a quinoline core.

Uniqueness

4,7-Difluoro-1-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to quinoline-based compounds

Properties

Molecular Formula

C10H6F2O5

Molecular Weight

244.15 g/mol

IUPAC Name

4,7-difluoro-1-methoxy-3-oxo-1H-2-benzofuran-5-carboxylic acid

InChI

InChI=1S/C10H6F2O5/c1-16-10-5-4(11)2-3(8(13)14)7(12)6(5)9(15)17-10/h2,10H,1H3,(H,13,14)

InChI Key

PRAMIGSVXIXSSL-UHFFFAOYSA-N

Canonical SMILES

COC1C2=C(C=C(C(=C2C(=O)O1)F)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.